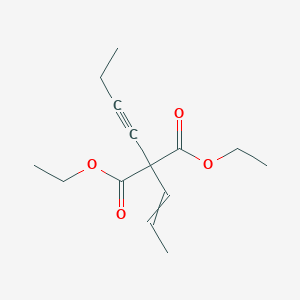
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is an organic compound with a complex structure that includes both alkyne and alkene functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate typically involves the reaction of diethyl malonate with appropriate alkynyl and alkenyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the malonate, followed by the addition of the halides to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The alkyne and alkene groups can be oxidized to form corresponding carbonyl compounds.
Reduction: Hydrogenation can reduce the alkyne and alkene groups to alkanes.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum (Pt) in the presence of hydrogen gas (H2) are commonly employed.
Substitution: Nucleophiles such as amines or alcohols can react with the ester groups under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of fully saturated esters.
Substitution: Formation of amides or esters with different alkyl groups.
科学的研究の応用
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
作用機序
The mechanism of action of Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds. The presence of both alkyne and alkene groups allows for diverse reactivity and the formation of multiple products.
類似化合物との比較
Similar Compounds
- Diethyl (hept-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- Dimethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Diethyl (but-1-yn-1-yl)(prop-1-en-1-yl)propanedioate is unique due to its specific combination of alkyne and alkene functional groups, which provide distinct reactivity patterns compared to similar compounds. This uniqueness makes it a valuable compound for specialized applications in organic synthesis and materials science.
特性
CAS番号 |
119548-53-7 |
|---|---|
分子式 |
C14H20O4 |
分子量 |
252.31 g/mol |
IUPAC名 |
diethyl 2-but-1-ynyl-2-prop-1-enylpropanedioate |
InChI |
InChI=1S/C14H20O4/c1-5-9-11-14(10-6-2,12(15)17-7-3)13(16)18-8-4/h6,10H,5,7-8H2,1-4H3 |
InChIキー |
CPXJBDQWLQKYOS-UHFFFAOYSA-N |
正規SMILES |
CCC#CC(C=CC)(C(=O)OCC)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


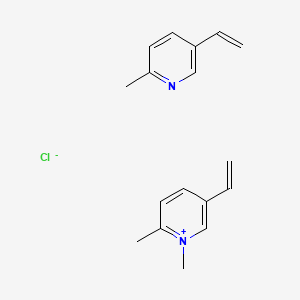
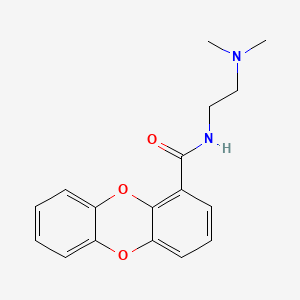
![4-[(2-Phenylethyl)amino]pent-3-en-2-one](/img/structure/B14297756.png)
![9-{[4-(Dimethylamino)phenyl]ethynyl}-9H-thioxanthen-9-ol](/img/structure/B14297757.png)
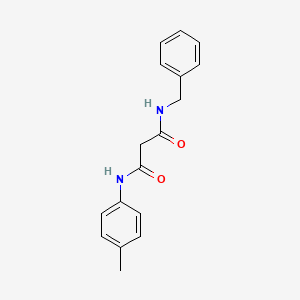

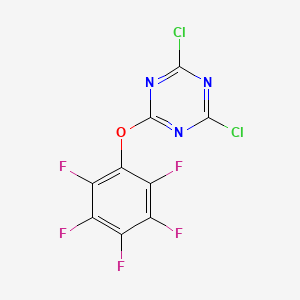
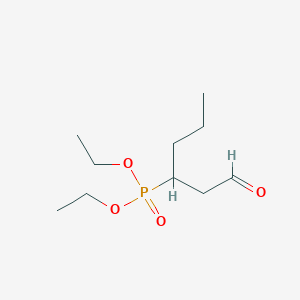
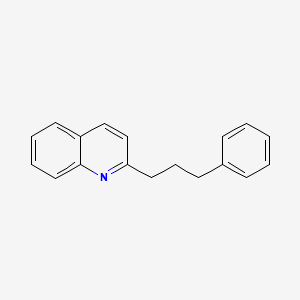
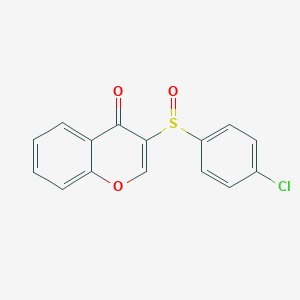
![Diethyl [hydroxy(2-nitrophenyl)methylidene]propanedioate](/img/structure/B14297792.png)
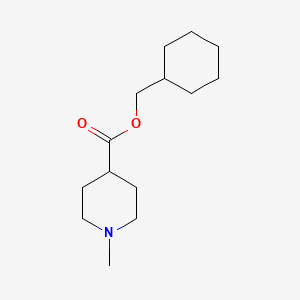
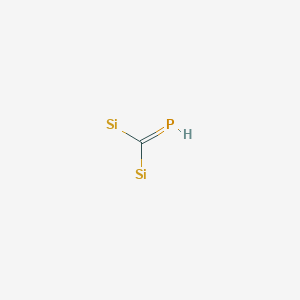
![(2-Aminophenyl)([1,1'-biphenyl]-3-yl)methanone](/img/structure/B14297816.png)
